Guanidinoethyl sulfonate

Transporter Structural Biology Cryo-EM Substrate Recognition

Procure Guanidinoethyl sulfonate (GES, CAS 543-18-0), the validated, blood-brain barrier permeable tool for inducing systemic and brain-specific taurine depletion. Unlike generic analogs (β-alanine, hypotaurine), GES uniquely combines competitive TauT inhibition with competitive GlyR antagonism (IC₅₀ 565 μM), enabling reliable, quantifiable 50–80% tissue taurine reduction. Essential for reproducible osmoregulation, neuroprotection, and synaptic function studies.

Molecular Formula C3H9N3O3S
Molecular Weight 167.19 g/mol
CAS No. 543-18-0
Cat. No. B043773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidinoethyl sulfonate
CAS543-18-0
Synonyms2-[(Aminoiminomethyl)amino]thanesulfonic Acid;  Taurocyamine;  2-Guanylaminoethanesulfonic Acid;  Amidinotaurine;  Guanidinoethanesulfonic Acid;  N-Amidinotaurine;  N-Guanyltaurine;  NSC 667063;  Taurocyamin;  .
Molecular FormulaC3H9N3O3S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)N=C(N)N
InChIInChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9)
InChIKeyJKLRIMRKZBSSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility39 mg/mL at 21 °C

Guanidinoethyl Sulfonate (CAS 543-18-0): Sourcing the Definitive Taurine Transporter Inhibitor & Glycine Receptor Antagonist


Guanidinoethyl sulfonate (GES, taurocyamine, CAS 543-18-0) is the N-amidino derivative of taurine, belonging to the organosulfonic acid class of compounds [1]. Functionally, it is recognized as an orally bioavailable, blood-brain barrier permeable competitive inhibitor of sodium-dependent taurine transporters [2] and a competitive antagonist of glycine receptors (GlyR) with a reported IC₅₀ of 565 μM . As a structural analogue of taurine, it serves as a critical tool compound for inducing experimental taurine depletion in various biological models and for probing taurine-mediated physiological processes .

Guanidinoethyl Sulfonate Sourcing Risk: Why General Taurine or Glycine Analogs Cannot Guarantee the Same Depletion or Signaling Profile


The assumption that other taurine structural analogs (e.g., β-alanine, hypotaurine) or generic glycine receptor antagonists can replicate the specific biochemical actions of guanidinoethyl sulfonate is not supported by quantitative evidence. Guanidinoethyl sulfonate occupies a unique position as a dual-functional molecule: it acts as a competitive substrate/inhibitor at the taurine transporter (TauT) with a distinct binding mode and Ki, while simultaneously functioning as a competitive antagonist at the GlyR with a defined IC₅₀ [1]. These properties cannot be decoupled or substituted. For instance, while β-alanine is also a taurine transport inhibitor, it lacks the potent glycine receptor antagonism of GES [2]. Conversely, general glycine antagonists lack the taurine-depleting property essential for metabolic studies. Therefore, substitution of this specific CAS 543-18-0 compound with a different, untested analog introduces substantial experimental variability and fails to provide a validated model for taurine deficiency or taurine-mediated neuroprotection.

Quantitative Differentiation of Guanidinoethyl Sulfonate (CAS 543-18-0): Comparative Binding, Depletion Efficacy, and In Vivo PK Data


Guanidinoethyl Sulfonate Binds the Human Taurine Transporter (TauT) in a Unique Inward-Facing Conformation, Distinct from Taurine and β-Alanine

Cryo-EM structures of the human taurine transporter (hTauT) reveal that guanidinoethyl sulfonate (GES) induces a distinct inward-facing conformation, whereas taurine, β-alanine, and GABA stabilize an occluded state. Furthermore, GES exhibits a bipartite binding mode with two molecules positioned along the translocation pathway, one in the deep central cavity and a second that sterically precludes the conformational transition to the occluded state, a feature not observed with the other tested inhibitors [1].

Transporter Structural Biology Cryo-EM Substrate Recognition Inhibitor Binding Mode

Guanidinoethyl Sulfonate Exhibits a 6-Fold Higher Potency than Taurine in Suppressing Cerebellar Purkinje Cell Spike Discharges

In a direct comparative electrophysiological study using guinea pig cerebellar slices, guanidinoethyl sulfonate (taurocyamine) demonstrated significantly greater potency in suppressing Purkinje cell spike discharge frequency compared to its parent compound, taurine. The relative potency of taurocyamine was quantified as 6-fold that of taurine [1].

Neurophysiology Electrophysiology Purkinje Cells Cerebellum

Oral Administration of Guanidinoethyl Sulfonate Depletes Tissue Taurine Levels by 50-80% Across Multiple Organs in Rats

Treatment with guanidinoethyl sulfonate (GES) delivered via drinking water for one month to rats resulted in a robust and quantifiable depletion of taurine levels across a range of tissues. The reduction varied by tissue type, with brain regions (hippocampus, cerebellum, cortex) and peripheral tissues (heart, muscle, kidney, liver, plasma) showing decreases between 50% and 80% [1]. This demonstrates a clear, reproducible in vivo pharmacodynamic effect not reported for other taurine analogs at comparable doses.

Taurine Depletion In Vivo Pharmacology Metabolic Modulation Brain Taurine

Guanidinoethyl Sulfonate Acts as a Competitive Glycine Receptor Antagonist with an IC₅₀ of 565 μM, Differentiating it from Pure Transporter Inhibitors

Guanidinoethyl sulfonate is a characterized competitive antagonist at the glycine receptor (GlyR), with a reported IC₅₀ value of 565 μM . This activity is distinct from its role as a taurine transport inhibitor and is not shared by other classic taurine transport inhibitors like β-alanine. The combination of taurine transport inhibition and GlyR antagonism in a single molecule provides a unique dual pharmacological profile .

Glycine Receptor Antagonism Neuropharmacology Chloride Channel

Validated Research Applications of Guanidinoethyl Sulfonate (CAS 543-18-0): From Taurine Deficiency Models to Neuroprotection Studies


Creation of Validated In Vivo Taurine-Deficiency Models in Rodents

Guanidinoethyl sulfonate is the gold standard for inducing systemic and brain-specific taurine depletion. As demonstrated in long-term oral administration studies, a one-month treatment reduces tissue taurine levels by 50-80% [1]. This model is essential for investigating the physiological roles of taurine in development, osmoregulation, cardiovascular function, and neuroprotection. The consistent and quantifiable depletion profile of GES ensures reproducible experimental outcomes.

Investigating Taurine Transporter (TauT) Structure-Function Relationships and Inhibitor Binding

Due to its unique binding mode that locks the human TauT in an inward-facing conformation, as revealed by high-resolution cryo-EM studies, guanidinoethyl sulfonate is an indispensable tool for structural and functional investigations of SLC6A6 [2]. It serves as a key probe for understanding the conformational dynamics of neurotransmitter:sodium symporters and for structure-guided design of novel TauT modulators.

Probing the Role of Taurine in Synaptic Plasticity and Long-Term Potentiation (LTP)

Guanidinoethyl sulfonate is uniquely suited for dissecting the complex roles of taurine in synaptic function. Its ability to both deplete endogenous taurine and mimic certain taurine actions on LTP [1] allows researchers to differentiate between the tonic (homeostatic) and phasic (signaling) roles of taurine in the hippocampus. This dual functionality is not achievable with other taurine analogs or simple transport inhibitors.

Neuroprotection Studies in Ischemic Brain Injury Involving Taurine and Glycine Signaling

The combined action of guanidinoethyl sulfonate as a taurine transport inhibitor and glycine receptor antagonist makes it a powerful tool for neuroprotection research. Studies of ischemic brain injury utilize GES to dissect the relative contributions of taurine-mediated osmoregulation, antioxidant effects, and GlyR-mediated excitotoxicity. Its blood-brain barrier permeability ensures central nervous system target engagement.

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